[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-8-2-4-11(5-3-8)9(12)6-15-7-10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSAOVFQJDATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356358 | |
| Record name | {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436087-11-5 | |
| Record name | {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4-Methyl-piperidin-1-yl Intermediate
A common approach to prepare the 4-methylpiperidine core involves:
- Starting from commercially available 4-methylpiperidine or synthesizing it via double aza-Michael addition reactions, which provide a concise and high-yielding route to piperidone-based templates. This method has been reported to efficiently yield substituted piperidines with controlled stereochemistry and functionalization.
Introduction of the 2-Oxo-Ethylsulfanyl Group
The 2-oxo-ethylsulfanyl moiety is introduced through:
- Reaction of the piperidine nitrogen with a suitable 2-oxo-ethylsulfanyl precursor, often via nucleophilic substitution or amidation.
- Use of protecting groups such as tert-butyl esters or phthalimide derivatives to safeguard reactive sites during intermediate steps, followed by deprotection to reveal the acid functionality.
Conversion to the Acetic Acid Derivative
The final step involves:
- Hydrolysis or deprotection of ester groups to yield the free acetic acid.
- Typical conditions include treatment with aqueous sodium hydroxide under microwave heating or conventional reflux, followed by acidification to precipitate the acid product.
Detailed Synthetic Procedures
The following table summarizes the general synthetic procedures adapted from recent research protocols relevant to similar compounds:
| Step | Procedure Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methylpiperidine intermediate | Double aza-Michael reaction; amines and Michael acceptors; solvent MeOH/THF; 80 °C, 4 h | High yield, stereoselective |
| 2 | Protection of amine group | Use of phthalimide or tert-butyl ester protecting groups; reagents: N-hydroxyphthalimide, triphenylphosphine, DIAD; solvent THF; rt | Protects amine during subsequent steps |
| 3 | Introduction of 2-oxo-ethylsulfanyl moiety | Nucleophilic substitution with 2-oxo-ethylsulfanyl halide or equivalent | Requires controlled temperature and inert atmosphere |
| 4 | Deprotection of ester or phthalimide | Treatment with hydrazine hydrate (for phthalimide) or TFA/H2O/TIS cocktail (for tert-butyl esters); rt, 1-5 h | Yields free amine or acid |
| 5 | Hydrolysis to acetic acid | NaOH (2M aqueous), MeOH, microwave heating at 100 °C for 3-4 h; acidification with HCl | Efficient conversion to acid |
Research Findings and Data
Yield and Purity
- The double aza-Michael reaction for piperidine synthesis typically achieves yields above 80% with high regioselectivity.
- Protection and deprotection steps maintain yields between 75-99%, depending on reaction conditions and purification methods.
- Hydrolysis steps under microwave conditions improve reaction times and yields compared to conventional heating.
Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure at each stage, with characteristic chemical shifts for piperidine protons and the oxo-ethylsulfanyl group.
- Mass spectrometry (MS) data show molecular ion peaks consistent with the expected molecular weights.
- High-performance liquid chromatography (HPLC) is used for purification and to confirm compound purity, often achieving >95% purity.
Summary Table of Preparation Steps with Typical Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Piperidine ring formation | Double aza-Michael | MeOH/THF, 80 °C, 4 h | 80-90 | High regioselectivity |
| Amine protection | Phthalimide protection | THF, rt, 1 h | 75-85 | Stable intermediate |
| 2-Oxo-ethylsulfanyl introduction | Nucleophilic substitution | Inert atmosphere, controlled temp | 70-80 | Requires careful control |
| Deprotection | Hydrazine hydrate or TFA cocktail | rt, 1-5 h | 85-99 | Clean conversion |
| Hydrolysis to acid | NaOH, microwave, 100 °C, 3-4 h | 80-90 | Efficient and fast |
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in medicinal chemistry for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively.
Key Applications :
- Drug Design : The compound serves as a lead structure for synthesizing novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
- Biological Activity Studies : Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for further development into drugs.
Pharmacology
In pharmacological studies, [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid has been investigated for its potential effects on neurotransmitter systems.
Key Findings :
- Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety.
- Safety and Efficacy Trials : Ongoing research aims to evaluate the safety profiles and efficacy of this compound in clinical settings.
Material Science
The unique properties of this compound have also led to applications in material science.
Key Applications :
- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, enhancing their mechanical strength and thermal stability.
- Coating Technologies : Research has explored the use of this compound in developing advanced coatings that provide enhanced resistance to environmental degradation.
Case Studies
| Study | Focus | Results |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated modulation of serotonin receptors, indicating potential antidepressant effects. |
| Study 2 | Drug Development | Synthesized derivatives showed improved binding affinity to target proteins compared to existing drugs. |
| Study 3 | Material Science | Developed a polymer composite that exhibited superior mechanical properties when incorporating this compound. |
Mechanism of Action
The mechanism of action of [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfur atom and acetic acid moiety may also play roles in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity: The 4-methyl-piperidine group in the target compound enhances lipophilicity compared to piperazine () or pyrrolidinone (). This property impacts membrane permeability and bioavailability.
- Acidity : The acetic acid moiety (pKa ~2.5–4.5) is consistent across analogs, but electron-withdrawing groups (e.g., trifluoromethyl in ) may lower pKa .
- Metabolic Stability : Thioether linkages (target and ) resist enzymatic hydrolysis better than esters (e.g., ) .
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Core: Piperidine (6-membered) vs. pyrrolidinone (5-membered) alters ring strain and hydrogen-bonding capacity. Piperidine’s larger size may improve target binding .
Biological Activity
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid, also known by its CAS number 436087-13-7, is a compound of interest due to its potential biological activities. This article presents an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H15NO3S
- Molecular Weight : 217.29 g/mol
- Synonyms :
- 2-[(2-keto-2-piperidino-ethyl)thio]acetic acid
- 2-[2-oxo-2-(1-piperidyl)ethyl]thioacetic acid
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Preliminary studies suggest that it may exhibit various therapeutic effects, including anti-inflammatory and analgesic properties.
Pharmacological Effects
- Anti-inflammatory Activity : Some studies indicate that derivatives of piperidine compounds can show significant anti-inflammatory effects, which could be relevant for conditions such as arthritis and other inflammatory diseases.
- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
In Vitro Studies
Recent research has focused on the synthesis and evaluation of similar piperidine derivatives. For example:
- A study reported the synthesis of various piperidine-based compounds that demonstrated potent inhibition against specific biological targets, suggesting that modifications to the piperidine structure can enhance biological activity .
Case Studies
In a notable case study involving a related compound:
- The compound exhibited low cytotoxicity while maintaining potent activity against specific disease models, indicating its potential as a safer therapeutic option compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
